2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate
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Overview
Description
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by the presence of multiple chlorine atoms and an acetylcarbamoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 3,4,5,6-tetrachlorophenol with acetic anhydride and acetyl chloride under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: 3,4,5,6-tetrachlorophenol and acetic acid.
Reduction: 3,4,5,6-tetrachlorophenyl alcohol.
Substitution: Substituted amides or amines.
Scientific Research Applications
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cell Membranes: Incorporating into cell membranes and disrupting their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate can be compared with other similar compounds such as:
3,4,5,6-Tetrachlorophenyl acetate: Lacks the acetylcarbamoyl group, resulting in different reactivity and biological activity.
2-(Carbamoyl)-3,4,5,6-tetrachlorophenyl acetate: Similar structure but without the acetyl group, leading to variations in chemical properties and applications.
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Properties
CAS No. |
60099-07-2 |
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Molecular Formula |
C11H7Cl4NO4 |
Molecular Weight |
359.0 g/mol |
IUPAC Name |
[2-(acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl] acetate |
InChI |
InChI=1S/C11H7Cl4NO4/c1-3(17)16-11(19)5-6(12)7(13)8(14)9(15)10(5)20-4(2)18/h1-2H3,(H,16,17,19) |
InChI Key |
YGSNYASHTZBYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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